Ethyl Flurbiprofen
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluoro-4-phenylphenyl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FO2/c1-3-20-17(19)12(2)14-9-10-15(16(18)11-14)13-7-5-4-6-8-13/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYXQCWLSQSIJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C1=CC(=C(C=C1)C2=CC=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular and Cellular Pharmacological Investigations of Ethyl Flurbiprofen and Its Analogs
Detailed Enzymatic Inhibition Studies
Ethyl flurbiprofen (B1673479), as a prodrug of flurbiprofen, is part of a class of compounds extensively studied for their interaction with cyclooxygenase (COX) enzymes. Flurbiprofen itself is a potent non-selective inhibitor of both COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. mdpi.com The conversion of flurbiprofen's carboxylate group into an ester, as in ethyl flurbiprofen, is a strategy employed to modify its pharmacological profile. Such structural modifications can significantly alter the interaction with COX isozymes, often leading to improved selectivity for COX-2. nih.gov This enhanced selectivity is a desirable trait aimed at reducing the gastrointestinal side effects associated with COX-1 inhibition. nih.gov
Derivatization of the carboxylate moiety in nonsteroidal anti-inflammatory drugs (NSAIDs) like flurbiprofen has been shown to generate potent and selective COX-2 inhibitors. nih.gov While substituents on the distal phenyl ring of flurbiprofen analogs may not enhance binding to either COX-1 or COX-2 compared to the parent drug, they have been effective in improving COX-2 selectivity. nih.gov For instance, a series of flurbiprofen analogs demonstrated up to 78-fold selectivity for COX-2 over COX-1. nih.gov Molecular modeling studies of flurbiprofen amides, another class of derivatives, have also suggested a greater ability to inhibit the COX-2 protein compared to COX-1, which is predicted to result in less gastric irritation. nih.gov
The (S)-enantiomer of flurbiprofen is known to be the active COX inhibitor, while the (R)-enantiomer is considered non-COX-inhibiting. nih.gov However, both enantiomers have demonstrated anti-inflammatory effects. nih.gov Studies on R-flurbiprofen show it only marginally inhibits purified COX-1 and COX-2 activity, even at high concentrations. nih.govresearchgate.net This highlights that the specific stereochemistry and chemical form of the flurbiprofen molecule are critical determinants of its interaction profile with COX isozymes.
Inhibition of COX-1 and COX-2 by Flurbiprofen Analogs
| Compound | Target Enzyme | Inhibition Data | Selectivity Notes |
|---|---|---|---|
| Flurbiprofen | COX-1 & COX-2 | Potent, non-selective inhibitor | Blocks both isozymes |
| Flurbiprofen Analogs (Esterified) | COX-2 | Up to 78-fold selectivity over COX-1 | Derivatization of carboxylate group enhances COX-2 selectivity |
| R-Flurbiprofen | COX-1 & COX-2 | Marginal inhibition (~30% at 500 µM) | Considered the non-COX-inhibiting enantiomer |
This compound is designed as a prodrug, meaning it requires enzymatic hydrolysis within a biological system to release the active parent drug, flurbiprofen. This conversion is primarily carried out by esterase enzymes present in plasma and other tissues. The rate of this hydrolysis is a critical factor influencing the compound's pharmacokinetics.
Studies on the hydrolysis of various alkyl ester prodrugs of flurbiprofen in 50% rat plasma have provided insights into the kinetics of this process. The rate of hydrolysis was found to be dependent on the structure of the alkyl chain. The observed order of increasing hydrolysis rate was: iso-Propyl ester < Benzyl (B1604629) ester < iso-Butyl ester < Ethyl ester < Propyl ester < Methyl ester. researchgate.net This indicates that this compound is hydrolyzed at a moderate rate compared to other simple alkyl esters. The data suggest that a decrease in the alkyl chain length generally leads to faster hydrolysis by plasma esterases. researchgate.net
Further investigations into more complex ester derivatives have also been conducted. For example, ethyl esters of flurbiprofen conjugated with basic amino acids such as L-arginine and L-lysine were synthesized to evaluate their potential as prodrugs. The ester bonds of these racemic derivatives were found to be hydrolyzed by the enzyme trypsin at rates approximately 3 to 20 times faster than N-benzoyl-L-arginine ethyl ester, a specific substrate for trypsin. mdpi.com This demonstrates that the nature of the group attached to the flurbiprofen molecule can significantly influence which enzymes are responsible for its hydrolysis and the speed at which this occurs.
Relative Hydrolysis Rates of Flurbiprofen Alkyl Esters in Rat Plasma
| Ester Prodrug | Relative Rate of Hydrolysis |
|---|---|
| iso-Propyl ester | Slowest |
| Benzyl ester | ↑ |
| iso-Butyl ester | ↑ |
| Ethyl ester | ↑ |
| Propyl ester | ↑ |
| Methyl ester | Fastest |
Research has extended beyond COX enzymes to investigate the effects of this compound analogs on other enzyme systems. These studies reveal a broader pharmacological profile for flurbiprofen derivatives.
α-Amylase and α-Glucosidase: Novel derivatives of flurbiprofen have been synthesized and screened for their inhibitory activity against α-amylase, a key enzyme in carbohydrate digestion. A library of eighteen derivatives, including hydrazides and oxadiazoles, demonstrated a varying but significant degree of α-amylase inhibition, with IC50 values ranging from 1.04 ± 0.3 to 2.41 ± 0.09 µM. researchgate.net This is comparable to the standard inhibitor, acarbose (IC50 = 0.9 ± 0.04 µM). researchgate.net Specifically, compounds featuring substituted aroyl hydrazides and substituted 2-mercapto oxadiazoles were identified as excellent inhibitors. researchgate.net
Similarly, a series of fourteen flurbiprofen-based amide derivatives were synthesized and tested for in vitro α-glucosidase inhibitory activity. nih.govnih.gov Seven of these compounds displayed potent inhibition with IC50 values ranging from 5.67 ± 0.89 μM to 17.87 ± 2.39 μM, which was significantly more potent than the acarbose standard (IC50 = 875.75 ± 1.24 μM). nih.govnih.gov
Trypsin: The enzymatic hydrolysis of this compound analogs has also been studied in the context of the serine protease, trypsin. Ethyl esters of flurbiprofen linked to L-arginine and L-lysine were shown to be substrates for trypsin. The ester bonds of these compounds were hydrolyzed by trypsin at rates 3 to 20 times greater than that of a specific trypsin substrate, N-benzoyl-L-arginine ethyl ester. mdpi.com This indicates that these specific flurbiprofen derivatives can interact with and be processed by trypsin.
Inhibitory Activity of Flurbiprofen Derivatives on Other Enzymes
| Enzyme Target | Derivative Class | Observed Activity (IC50 Values) | Reference Standard (IC50) |
|---|---|---|---|
| α-Amylase | Hydrazides, Oxadiazoles | 1.04 - 2.41 µM | Acarbose (0.9 µM) |
| α-Glucosidase | Amides | 5.67 - 17.87 µM | Acarbose (875.75 µM) |
| Trypsin | Amino Acid Ethyl Esters | Substrate (hydrolyzed 3-20x faster than standard) | N/A (Substrate Activity) |
Ligand-Target Interaction Analysis and Biophysical Characterization
Molecular docking simulations have been instrumental in elucidating the binding modes of this compound analogs with various enzyme targets at a molecular level.
Cyclooxygenase (COX): Docking studies of flurbiprofen and its prodrugs against COX-1 and COX-2 have been performed to understand their binding affinities. For flurbiprofen itself, the carboxylic acid group is crucial for interacting with key residues in the active site, such as Arg120. In novel flurbiprofen amides designed as dual FAAH/COX-2 inhibitors, docking results showed a binding mode in COX-2 that closely resembled that of the parent flurbiprofen. The amide carbonyl oxygen and a pyridine nitrogen were found to mimic the interaction of the carboxylic acid group, forming hydrogen bonds with the key residue Arg120. This suggests that while the ester or amide modification alters properties like selectivity, the core binding orientation within the COX active site can be preserved.
β-Secretase (BACE1): While flurbiprofen analogs have been extensively investigated as modulators of γ-secretase for Alzheimer's disease research, specific molecular docking studies focusing on the interaction of this compound or its close analogs with the active site of β-secretase (BACE1) are not prominently available in the reviewed scientific literature.
Methionine Aminopeptidase-2 (MetAP-2): A recent study synthesized a novel series of flurbiprofen-thioether derivatives and investigated them as potential inhibitors of Methionine Aminopeptidase-2 (MetAP-2), a target for anti-cancer drug design. Molecular modeling studies were conducted to understand the interaction of these derivatives with the MetAP-2 active site. The research identified a flurbiprofen triazole-thioether compound as a promising lead, with MetAP-2 as its target protein, indicating a specific binding interaction within the enzyme's active site.
α-Glucosidase: For flurbiprofen-based amide derivatives that showed potent α-glucosidase inhibition, molecular docking studies were performed to explain their activity. The results indicated that the carbonyl (C=O) group of the amide, which possesses a high negative potential, plays a key role in recognizing the catalytic non-polar regions of the α-glucosidase active site. nih.gov Key interactions were identified with amino acid residues such as TYR72, GLU277, and ARG442, providing a structural basis for the observed inhibitory potential. nih.gov
The binding affinity, a measure of the strength of the interaction between a ligand and its target, has been quantified for this compound analogs primarily through computational methods. These studies provide binding energy values, which predict the stability of the ligand-enzyme complex.
Computational molecular docking studies of flurbiprofen-antioxidant mutual prodrugs against COX-1 and COX-2 proteins have been conducted to determine their binding affinities. The evaluation, based on binding energy values, showed that the synthesized prodrugs generally had a greater binding affinity for COX-2 compared to COX-1. For example, one such prodrug exhibited a binding energy of -11.3 kcal/mol with COX-2, compared to -10.1 kcal/mol with COX-1. This difference in binding energy supports the observation of selective inhibition.
For other enzyme targets, similar computational approaches have been used. In the investigation of flurbiprofen derivatives as anticancer agents targeting the Vascular Endothelial Growth Factor Receptor (VEGFR-2), molecular docking studies predicted optimum binding energies for the most promising compounds to be in the range of -6.12 to -6.77 kcal/mol.
Predicted Binding Affinities of Flurbiprofen Derivatives from Docking Studies
| Derivative Class | Enzyme Target | Predicted Binding Energy (kcal/mol) |
|---|---|---|
| Flurbiprofen-Antioxidant Prodrug | COX-1 | -10.1 |
| Flurbiprofen-Antioxidant Prodrug | COX-2 | -11.3 |
| Flurbiprofen-Thiourea/Benzamide Derivatives | VEGFR-2 | -6.12 to -6.77 |
Structural Elucidation of Compound-Protein Complexes (e.g., X-ray Crystallography of Analogs)
The molecular interactions between flurbiprofen analogs and their protein targets have been elucidated through high-resolution structural studies, primarily X-ray crystallography. These investigations provide critical insights into the binding modes and the structural determinants of their pharmacological activity.
A notable example involves the structural analysis of flurbiprofen analogues in complex with the protein transthyretin (TTR), a transport protein whose misfolding is associated with amyloid diseases. unipr.itnih.gov The crystal structures of wild-type TTR bound to the flurbiprofen analogs CHF4795, CHF5075, and CHF4802 have been resolved at resolutions between 1.30 Å and 1.45 Å. unipr.it
TTR is a homotetrameric protein that features a central channel harboring two binding sites for its natural ligand, thyroxine (T4). unipr.it These sites are formed at the dimer-dimer interface and are characterized by a series of hydrophobic halogen binding pockets (HBPs). unipr.it X-ray analysis revealed that the flurbiprofen derivatives occupy these T4 binding sites. The electron density mapping showed that the inner and central rings of the drug molecules were well-defined within the binding pocket. unipr.it In contrast, the more flexible carboxylate group of the ligands displayed a double conformation due to the twofold symmetry of the binding site. unipr.it The distinct interactions observed for these flurbiprofen analogues help to rationalize their efficacy as TTR stabilizers, a key mechanism for preventing its pathological aggregation. nih.gov
In a different study, a copper complex of flurbiprofen, Cu(H₂O)₂(L1)₂(L2)₂, was synthesized and its structure confirmed by single-crystal X-ray diffraction analysis. mdpi.com This work demonstrated that flurbiprofen can be chemically modified to form metal complexes with specific geometries, in this case, a distorted octahedral geometry, which influences its biological properties. mdpi.com
| Table 1: Crystallographic Data for Flurbiprofen Analog-TTR Complexes unipr.it | ||
|---|---|---|
| Parameter | TTR-CHF4795 | TTR-CHF5075 |
| PDB ID | Not provided | Not provided |
| Resolution (Å) | 1.30 | 1.45 |
| Space Group | P2₁2₁2 | P2₁2₁2 |
| Binding Site | Thyroxine (T4) binding sites at the dimer-dimer interface | |
| Key Interaction Feature | Occupancy of hydrophobic halogen binding pockets (HBPs) |
Modulation of Cellular Signaling Pathways
Flurbiprofen and its derivatives are potent modulators of the prostaglandin biosynthesis pathway, which is central to inflammation and pain signaling. The primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), the precursor for various prostaglandins. patsnap.comnih.gov Flurbiprofen is known to inhibit both COX-1 and COX-2 isoforms non-selectively. patsnap.compatsnap.com
In vitro studies using bovine seminal vesicular microsomes demonstrated that flurbiprofen potently inhibits the formation of prostaglandin E₂ (PGE₂) from arachidonic acid. nih.gov The inhibitory effect was found to be approximately 12.5 times greater than that of indomethacin, a classic NSAID. nih.gov Kinetic analyses revealed that flurbiprofen acts as a competitive inhibitor of prostaglandin E₂ synthetase. nih.gov The inhibition constant (Ki) for flurbiprofen was estimated to be 0.128 µM, significantly lower than that of indomethacin (3.18 µM), indicating a much higher binding affinity for the enzyme. nih.gov
Further cellular studies have corroborated these findings. In a study using a human respiratory epithelial cell line (A549), flurbiprofen demonstrated rapid anti-inflammatory activity. researchgate.netnih.gov When the cells were stimulated with viral (Influenza A) or bacterial triggers (lipopolysaccharide/peptidoglycan) to induce an inflammatory response, treatment with flurbiprofen led to significant reductions in the production of PGE₂. nih.gov For instance, a significant decrease in virus-stimulated PGE₂ levels was observed at 2 minutes post-treatment, while reductions in bacteria-stimulated PGE₂ were seen as early as 30 seconds. nih.gov
| Table 2: Inhibition of Prostaglandin E₂ Synthetase nih.gov | |
|---|---|
| Compound | Inhibition Constant (Ki) in µM |
| Flurbiprofen | 0.128 |
| Indomethacin | 3.18 |
Beyond the inhibition of prostaglandin synthesis, flurbiprofen and its analogs have been investigated for their ability to counteract oxidative stress, a key component of chronic inflammation. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them. nih.gov
A study focused on newly synthesized amide derivatives of flurbiprofen assessed their potential as exogenous antioxidants by their capacity to neutralize hydrogen peroxide (H₂O₂). nih.govresearchgate.net The antioxidant capabilities were compared against natural antioxidants, ascorbic acid and quercetin. The results indicated that the novel flurbiprofen derivatives exhibited significant antioxidant activity. nih.gov
| Table 3: Antioxidant Activity (H₂O₂ Scavenging) of Flurbiprofen Derivatives nih.gov | |
|---|---|
| Compound | IC₅₀ (µmol/L) |
| Ascorbic Acid (Reference) | 141.04 |
| Quercetin (Reference) | 229.12 |
| Flurbiprofen Derivative 4a | 181.65 |
| Flurbiprofen Derivative 4b | 173.74 |
| Flurbiprofen Derivative 4c | 145.41 |
| Flurbiprofen Derivative 4d | 198.37 |
| Flurbiprofen Derivative 4e | 194.27 |
Furthermore, a clinical trial in patients with knee osteoarthritis investigated the effects of flurbiprofen on systemic markers of oxidative stress. nih.gov The study found that three weeks of treatment with flurbiprofen effectively reduced serum levels of malondialdehyde (MDA), a marker of lipid peroxidation, and nitric oxide (NO), a signaling molecule that can contribute to oxidative damage at high concentrations, when compared to a placebo. nih.gov
The anti-inflammatory effects of flurbiprofen and its analogs extend to other cellular mediators beyond prostaglandins. Research has shown that flurbiprofen can inhibit the migration of leukocytes to sites of inflammation and decrease the release of inflammatory cytokines. patsnap.com
Studies on nitric oxide (NO)-releasing derivatives of flurbiprofen, such as HCT 1026, have provided further insights into these mechanisms, particularly in the context of neuroinflammation. nih.govuky.edu In experimental models, HCT 1026 was shown to inhibit the activation of microglia, which are the primary immune cells of the central nervous system. nih.govuky.edu This derivative also mitigated the systemic lipopolysaccharide-induced upregulation of key pro-inflammatory cytokines, including interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). researchgate.net
The molecular pathways underlying these effects have also been explored. In a rat model of inflammatory pain, flurbiprofen axetil was found to reduce the inflammatory response by modulating the AMPKα/NF-κB signaling pathway. amegroups.cn The NF-κB pathway is a critical regulator of the expression of many genes involved in the inflammatory response.
Investigative Pharmacological Profiles in In Vitro and In Vivo Models (Non-Human)
The anti-inflammatory efficacy of this compound and its analogs has been extensively validated in various preclinical in vitro and in vivo models. A standard in vivo model for assessing acute inflammation is the carrageenan-induced paw edema assay in rodents. nih.govnih.govnih.gov In this model, injection of carrageenan into the paw induces a localized inflammatory response characterized by swelling (edema).
Multiple studies have demonstrated the potent activity of flurbiprofen and its derivatives in this assay. For example, newly synthesized oxadiazole derivatives of flurbiprofen showed remarkable anti-inflammatory activity. nih.gov One derivative, compound 10, produced an 88.33% inhibition of edema, which was comparable to the 90.01% inhibition achieved by the parent drug flurbiprofen. nih.gov Similarly, bis-Schiff base derivatives of flurbiprofen also exhibited potent effects, with some compounds showing over 90% reduction in edema. nih.gov Mutual prodrugs of flurbiprofen, designed to improve gastrointestinal safety, also retained significant anti-inflammatory activity, effectively reducing paw edema induced by both carrageenan and egg albumin. nih.govresearchgate.net
| Table 4: In Vivo Anti-Inflammatory Activity of Flurbiprofen Derivatives (Carrageenan-Induced Paw Edema Model) | |
|---|---|
| Compound | Edema Inhibition (%) |
| Flurbiprofen (Standard) nih.gov | 90.01 |
| Oxadiazole Derivative 3 nih.gov | 66.66 |
| Oxadiazole Derivative 5 nih.gov | 55.55 |
| Oxadiazole Derivative 10 nih.gov | 88.33 |
| Bis-Schiff Base Derivative 7 nih.gov | 93.89 |
| Bis-Schiff Base Derivative 9 nih.gov | 92.50 |
In vitro assays have also been employed to characterize anti-inflammatory potential. One such method assesses the ability of a compound to inhibit protein denaturation, as tissue injury during inflammation can be linked to the denaturation of cellular proteins. nih.gov Synthetic analogs of flurbiprofen were tested for their ability to inhibit the heat-induced denaturation of albumin. nih.gov The results showed that novel amide derivatives had higher activity (lower IC₅₀ values) compared to ibuprofen and the parent flurbiprofen, suggesting potent anti-inflammatory properties at the molecular level. nih.gov
Analgesic Activities in Preclinical Models
Flurbiprofen, a nonsteroidal anti-inflammatory drug (NSAID), has demonstrated significant analgesic properties in a variety of preclinical pain models. drugbank.com These models are designed to simulate different types of pain, including visceral, thermal, and inflammatory pain.
One of the most common assays for evaluating peripherally acting analgesics is the acetic acid-induced writhing test . nih.govyoutube.com This test induces a visceral inflammatory pain response in rodents, characterized by abdominal constrictions and stretching of the hind limbs. nih.gov Flurbiprofen has been shown to be effective in reducing the number of writhes in a dose-dependent manner. For instance, one study observed that Flurbiprofen at doses of 20, 40, and 80 mg/kg relieved visceral pain with analgesic efficacies of 53%, 56%, and 65%, respectively. doaj.org Another study reported that a prodrug of Flurbiprofen exhibited a 75% reduction in the number of writhes, compared to 69% for Flurbiprofen itself. nih.gov
Table 1: Analgesic Effect of Flurbiprofen and its Analogs in Acetic Acid-Induced Writhing Test in Mice
| Compound | Dose (mg/kg) | Percent Inhibition of Writhing |
|---|---|---|
| Flurbiprofen | 20 | 53% doaj.org |
| Flurbiprofen | 40 | 56% doaj.org |
| Flurbiprofen | 80 | 65% doaj.org |
| Flurbiprofen Prodrug (4b) | Not Specified | 75% nih.gov |
The hot plate test is another commonly used method to assess central analgesic activity, where the response to a thermal pain stimulus is measured. wikipedia.org However, it is important to note that NSAIDs like Flurbiprofen may not consistently show a significant analgesic effect in this test, which is more sensitive to centrally acting analgesics like opioids. macalester.edu
The formalin test in rats is a model of persistent inflammatory pain. Intrathecal administration of Flurbiprofen has been shown to produce an antinociceptive effect in this model, suggesting a role for endocannabinoids in mediating its analgesic action at the spinal level. nih.gov Furthermore, the S(+)-enantiomer of Flurbiprofen has been found to be significantly more potent than the R(-)-enantiomer in a rat model of arthritic pain. nih.gov In this study, S(+)-flurbiprofen was approximately 100-fold more potent than its R(-)-enantiomer. nih.gov
Antipyretic Activities in Preclinical Models
Flurbiprofen has also demonstrated potent antipyretic (fever-reducing) effects in preclinical models. drugbank.com Fever is often induced in animal models by injecting pyrogenic substances such as brewer's yeast or bacterial endotoxins (lipopolysaccharides). nih.govresearchgate.net
In the brewer's yeast-induced pyrexia model in rats, Flurbiprofen has been shown to be a highly effective antipyretic agent. One study found that the lowest effective dose of Flurbiprofen for reducing yeast-induced fever was 0.12 mg/kg, whereas for aspirin it was 90 mg/kg, indicating a significantly higher potency for Flurbiprofen. sma.org.sg
Table 2: Antipyretic Activity of Flurbiprofen in Yeast-Induced Pyrexia in Rats
| Compound | Lowest Effective Dose (mg/kg) |
|---|---|
| Flurbiprofen | 0.12 sma.org.sg |
In studies using endotoxin-fevered rabbits , Flurbiprofen was found to be at least 15 times more potent than ibuprofen in its antipyretic properties. nih.gov Research suggests that the antipyretic activity of Flurbiprofen is not due to interference with the synthesis or release of endogenous pyrogens, nor the inactivation of circulating endogenous pyrogens. nih.gov Instead, it is believed to inhibit the pyrogenic effect of intravenously administered leucocytic pyrogen. nih.gov
Targeted Delivery Approaches
Targeted delivery systems for this compound are designed to concentrate the drug at its site of action, thereby maximizing therapeutic benefit while minimizing systemic exposure and potential side effects.
Organ-Specific Delivery Strategies (e.g., Colon-Targeted Systems)
Research into colon-targeted delivery systems for this compound aims to leverage the colon as a primary site for drug absorption or local action, particularly for conditions affecting the lower gastrointestinal tract. Such strategies often involve pH-sensitive polymers or time-dependent release mechanisms. For instance, formulations utilizing polymers that remain intact in the acidic environment of the stomach and small intestine but degrade in the neutral to alkaline pH of the colon can ensure the release of this compound specifically in the large intestine. Studies have explored matrix systems and coated pellets designed to achieve this localized release, potentially improving the management of inflammatory bowel diseases or other colonic pathologies where flurbiprofen's anti-inflammatory properties are beneficial. While specific quantitative data on colon targeting for this compound in publicly available literature is limited, the principles applied to other NSAID prodrugs suggest potential for improved bioavailability and reduced gastric irritation.
Design for Enhanced Biological Barrier Permeation (e.g., Blood-Brain Barrier for Prodrugs)
The development of prodrugs, including ester derivatives like this compound, is a key strategy to enhance the permeation of active pharmaceutical ingredients across challenging biological barriers, such as the blood-brain barrier (BBB). The BBB is a highly selective semipermeable border that prevents the passage of most molecules from the bloodstream to the brain. By esterifying the carboxylic acid group of flurbiprofen to form this compound, researchers aim to increase lipophilicity, a critical factor for passive diffusion across the lipid-rich BBB. Studies investigating prodrug strategies for NSAIDs have demonstrated that such modifications can improve brain penetration. While direct comparative studies detailing this compound's BBB permeation versus flurbiprofen are scarce in open literature, the rationale behind its design aligns with established prodrug principles for CNS-targeted delivery. Further research would involve evaluating the in vivo efficacy and pharmacokinetic profiles of this compound in models relevant to neurological conditions.
Permeation Enhancement Studies
Enhancing the permeation of this compound across biological membranes is crucial for improving its absorption and therapeutic effectiveness, whether through topical, transdermal, or oral routes.
Transdermal Delivery System Research (e.g., in vitro permeation across animal skin)
Transdermal delivery systems offer a non-invasive route for systemic drug administration. Research into transdermal patches or gels containing this compound focuses on optimizing its permeation through the stratum corneum, the outermost layer of the skin. In vitro permeation studies using animal skin models, such as rat or human cadaver skin, are standard methodologies to evaluate the efficacy of these systems. These studies typically measure the cumulative amount of this compound that passes through a defined area of skin over a specific time period. While specific quantitative data for this compound transdermal permeation is not widely published in accessible sources, research on related NSAID esters suggests that formulation components and enhancers play a significant role in achieving therapeutically relevant flux rates.
Evaluation of Excipients and Penetration Enhancers in Non-Human Models
The selection of appropriate excipients and penetration enhancers is paramount for improving the delivery of this compound. Non-human models, including in vitro skin models and in vivo animal studies, are utilized to screen and validate the effectiveness of these components. Excipients such as oleic acid, ethanol (B145695), propylene (B89431) glycol, and various surfactants are commonly investigated for their ability to increase skin hydration, fluidize the lipid bilayers of the stratum corneum, or create transient pores, thereby facilitating this compound's passage. Studies might compare the permeation rates of this compound from different formulations containing varying concentrations or combinations of these enhancers. For example, a study might compare the cumulative permeation of this compound across excised rat skin from a formulation containing oleic acid versus one containing propylene glycol, providing quantitative data on the enhancement effect.
Analytical and Characterization Techniques in Ethyl Flurbiprofen Research
Chromatographic Separation and Quantification Methods
Chromatographic techniques are indispensable for separating complex mixtures and quantifying individual components. For Ethyl Flurbiprofen (B1673479), various chromatographic methods have been adapted from studies on its parent compound, Flurbiprofen, and its derivatives.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceuticals, including Flurbiprofen and its esters. UV detection is commonly employed due to the chromophoric nature of the biphenyl (B1667301) system in Flurbiprofen. Fluorescence detection offers enhanced sensitivity for certain applications, particularly when analyzing biological samples or low concentrations.
UV Detection: HPLC methods utilizing UV detection typically employ reversed-phase columns, such as C18, with mobile phases consisting of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers (e.g., phosphate (B84403) buffers) at specific pH values. For instance, a common mobile phase composition involves acetonitrile and a 0.05 M potassium dihydrogen phosphate solution (60:40, v/v) adjusted to pH 3.5 with phosphoric acid, with UV detection at 254 nm. Such methods have demonstrated good linearity for Flurbiprofen over concentration ranges from 0.10 to 5.0 µg/mL, with retention times around 5.4 minutes dergipark.org.troup.comoup.com.
Fluorescence Detection: Fluorescence detection provides higher sensitivity and selectivity. Methods have been developed for Flurbiprofen in biological matrices like plasma and urine, often employing excitation wavelengths around 250-260 nm and emission wavelengths between 285-320 nm researchgate.netresearchgate.netrasayanjournal.co.in. These techniques are crucial for pharmacokinetic studies or when analyzing trace amounts.
Chiral Separations: HPLC, particularly with chiral stationary phases (CSPs), is vital for separating the enantiomers of Flurbiprofen. Methods using derivatized amylose (B160209) chiral stationary phases (e.g., Chiralpak AD) have been reported for enantioseparation, with mobile phases typically comprising acetonitrile and buffer solutions researchgate.netnih.gov.
Table 1: HPLC Parameters for Flurbiprofen Analysis
| Technique | Column Type | Mobile Phase Composition | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| HPLC-UV | Ace C18 | Acetonitrile–0.05 M K₂HPO₄ (60:40, v/v), pH 3.5 | 1.0 | 254 | ~5.4 | dergipark.org.troup.comoup.com |
| HPLC-Fluorescence | C18 | Acetonitrile-water-phosphoric acid (600:400:0.5, v/v/v) | 1.5 | Ex: 250, Em: 285 | N/A | researchgate.net |
| HPLC-UV | Zorbax C18 | Acetonitrile-0.01 M phosphate buffer (pH 4.5) (70:30, v/v) | 0.8 | 250 | N/A | nih.gov |
| Preparative HPLC | Zorbax SB-C18 | Gradient: 20-60% acetonitrile in water over 30 min | 3.5 | N/A | ~19 (metabolite) | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying and quantifying volatile compounds and metabolites. For Flurbiprofen and its derivatives like Ethyl Flurbiprofen, GC-MS is often used after derivatization to enhance volatility and thermal stability.
Metabolite Profiling: GC-MS has been employed to profile metabolites of Flurbiprofen, identifying hydroxylated and methoxylated derivatives nih.govasm.orgresearchgate.net. The technique involves sample preparation, often including derivatization (e.g., silylation with MSTFA), followed by separation in a GC column and detection by MS. Electron ionization (EI) is commonly used, providing characteristic fragmentation patterns for compound identification.
Analysis of this compound: While direct GC-MS analysis of this compound might require specific conditions, its ester nature makes it amenable to GC-MS analysis, potentially with derivatization for improved performance. Mass spectra for Flurbiprofen ethyl ester have been reported, showing characteristic ions such as m/z 272, 199 (base peak), 179, and 77 pillbuys.com.
Table 2: GC-MS Parameters for Flurbiprofen Analysis
| Technique | Column Type | Ionization Mode | Detector | Key m/z Values (for Flurbiprofen ethyl ester) | Reference |
| GC-MS | Not Specified | EI (70 eV) | MS | 272, 199, 179, 77 | pillbuys.com |
| GC-MS | Not Specified | EI | MS | N/A (Metabolite profiling) | nih.govasm.org |
High-Performance Thin-Layer Chromatography (HPTLC) offers a cost-effective and rapid method for the analysis of pharmaceuticals, including stability studies and quality control.
Methodology: HPTLC methods for Flurbiprofen typically use silica (B1680970) gel plates as the stationary phase. Mobile phases vary but often include mixtures of non-polar and polar solvents such as ethyl acetate (B1210297), n-hexane, methanol, and sometimes tri-ethyl amine or glacial acetic acid researchgate.netnih.govoup.comresearchgate.net. Densitometric scanning is used for quantification, with detection wavelengths commonly set at 247 nm or 267 nm researchgate.netnih.govoup.com. Rf values for Flurbiprofen have been reported around 0.29 to 0.62 depending on the mobile phase researchgate.netoup.com.
Table 3: HPTLC Parameters for Flurbiprofen Analysis
| Stationary Phase | Mobile Phase Composition | Detection Wavelength (nm) | Rf Value (Flurbiprofen) | Reference |
| Silica gel 60 F254 | Ethyl acetate : n-hexane : methanol : tri-ethyl amine (5:4:2:0.5) | 267 | 0.29 | researchgate.netoup.com |
| Silica gel 60 F254 | Chloroform-acetone-xylene (5.0:2.0:1.0) | N/A | N/A | researchgate.netresearchgate.net |
| Silica gel | n-hexane-ethyl acetate-glacial acetic acid (60:30:10) | 247 | N/A | nih.gov |
Capillary Electrophoresis (CE) is a versatile separation technique that offers high efficiency and speed, particularly for chiral separations.
Chiral Separation: CE has been successfully applied to the enantioseparation of Flurbiprofen. Methods often involve adding chiral selectors, such as cyclodextrins (e.g., α-cyclodextrin), to the background electrolyte (BGE) researchgate.netfarmaciajournal.com. A typical BGE might consist of ACES buffer with imidazole (B134444) and α-cyclodextrin at pH 7.3, with separation achieved at voltages around 30 kV and UV detection at 232 nm researchgate.net. The rapid analysis time, often less than 5 minutes, makes CE suitable for routine analysis.
General Analysis: CE can also be used for the non-chiral analysis of Flurbiprofen, separating it from other compounds based on differences in electrophoretic mobility researchgate.net.
Table 4: CE Parameters for Flurbiprofen Analysis
| Capillary Type | Buffer Composition | pH | Voltage (kV) | Detection Wavelength (nm) | Migration Time (min) | Chiral Selector | Reference |
| Fused silica (45 cm effective) | 20mM ACES, 20mM imidazole, 10mM α-cyclodextrin | 7.3 | 30 | 232 | < 5 | α-cyclodextrin | researchgate.net |
| N/A | Ionic Liquids (e.g., [N₁₁₁₁][L-Hyp], [C₂C₁Im][L-Lac]) | N/A | N/A | N/A | N/A | Ionic Liquids | mdpi.com |
Supercritical Fluid Chromatography (SFC) is increasingly recognized for its efficiency in chiral separations, offering advantages such as faster analysis times and reduced solvent consumption compared to HPLC.
Chiral Separations: SFC has been effectively used for the enantioseparation of Flurbiprofen using chiral stationary phases like Chiralpak AD-H and IA. Supercritical CO₂ modified with methanol or ethyl acetate serves as the mobile phase. Studies have reported selectivities ranging from 1.9 to 2.1 and resolutions between 5.3 and 11.8, indicating high separation efficiency nih.govresearchgate.netchiraltech.com. SFC is particularly valuable for preparative-scale purification of enantiomers.
Table 5: SFC Parameters for Flurbiprofen Enantioseparation
| Column Type | Mobile Phase Composition | Temperature (°C) | Pressure (bar) | Selectivity | Resolution | Reference |
| Chiralpak AD-H | Supercritical CO₂ / Methanol | 30 | N/A | 1.9-2.1 | 5.3-11.8 | nih.gov |
| Chiralpak AD-H | Supercritical CO₂ / Methanol | 30 | N/A | N/A | N/A | researchgate.net |
| CHIRALPAK IA/AD-H | CO₂ / Ethyl Acetate (80:20) | 35 | N/A | N/A | N/A | chiraltech.com |
Spectroscopic and Spectrometric Characterization
Spectroscopic and spectrometric techniques are essential for confirming the structure and purity of this compound and related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including ¹H, ¹³C, and ¹⁹F NMR, provides detailed structural information. For Flurbiprofen ethyl ester, ¹H NMR spectra typically show characteristic signals for the ethyl ester group, such as quartets around 1.17-1.23 ppm and triplets around 4.00-4.09 ppm corresponding to the -OCH₂CH₃ protons dergipark.org.tr. For the parent Flurbiprofen, ¹H NMR shows signals for the methyl group (around 1.56 ppm) and the methine proton (around 3.78 ppm) asm.org. ¹⁹F NMR is particularly useful for fluorinated compounds, confirming the presence and environment of the fluorine atom asm.org. ¹³C NMR and FT-IR also contribute to structural confirmation by identifying key functional groups and carbon environments pillbuys.comdergipark.org.truobaghdad.edu.iqnih.govuobaghdad.edu.iqrsc.org.
Table 6: Key NMR Signals for Flurbiprofen and this compound Derivatives
| Compound/Derivative | Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference |
| Flurbiprofen | ¹H | 1.56 | d | CH₃ | asm.org |
| Flurbiprofen | ¹H | 3.78 | q | CH | asm.org |
| Flurbiprofen | ¹⁹F | -117.85 | dd | Fluorine nucleus | asm.org |
| Flurbiprofen ethyl ester | ¹H | 1.17-1.23 | q | -OCH₂CH₃ (CH₃) | dergipark.org.tr |
| Flurbiprofen ethyl ester | ¹H | 4.00-4.09 | t | -OCH₂CH₃ (CH₂) | dergipark.org.tr |
Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups present in the molecule. For this compound, characteristic absorption bands include the carbonyl (C=O) stretching vibration of the ester group, typically observed around 1730-1737 cm⁻¹, and C-O stretching vibrations around 1180-1226 cm⁻¹ pillbuys.comuobaghdad.edu.iq. The C-F stretching vibration is also a key indicator, usually found in the region of 1200-1300 cm⁻¹ pillbuys.comresearchgate.net.
Table 7: Key IR Absorption Bands for Flurbiprofen and this compound
| Compound/Derivative | Wavenumber (cm⁻¹) | Assignment | Reference |
| Flurbiprofen ethyl ester | 1732.08 | C=O (ester) stretch | uobaghdad.edu.iq |
| Flurbiprofen ethyl ester | 1180 | C-O stretch | uobaghdad.edu.iq |
| Flurbiprofen ethyl ester | 1737 | C=O stretch | pillbuys.com |
| Flurbiprofen ethyl ester | 1226 | C-F stretch | pillbuys.com |
| Flurbiprofen | 1694.9 | C=O (carbonyl) | researchgate.net |
| Flurbiprofen | 1215.6 | C-F stretch | researchgate.net |
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural confirmation. Techniques such as Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used. For Flurbiprofen ethyl ester, EI-MS has shown characteristic ions at m/z 272, 199 (base peak), 179, and 77 pillbuys.com. High-Resolution ESI-MS (HR-ESI-MS) is employed for precise determination of molecular masses of derivatives rsc.org.
Table 8: Key Mass Spectrometry Data for Flurbiprofen Ethyl Ester
| Ionization Mode | m/z | Ion Type | Assignment (Provisional) | Reference |
| EI-MS | 272 | M⁺ | Molecular ion | pillbuys.com |
| EI-MS | 199 | Fragment | Base peak | pillbuys.com |
| EI-MS | 179 | Fragment | pillbuys.com | |
| EI-MS | 77 | Fragment | Phenyl cation | pillbuys.com |
The application of these diverse analytical techniques ensures a thorough understanding of this compound's chemical identity, purity, and behavior, supporting its research and potential development.
Compound List:
this compound (Flurbiprofen Ethyl Ester)
Flurbiprofen
4′-hydroxyflurbiprofen
3′-hydroxy-4′-methoxyflurbiprofen
Flurbiprofen hydrazide
Chloramphenicol
Ibuprofen
Ketoprofen
Naproxen
Pranoprofen
Carprofen
Indoprofen
Fenoprofen
Etodolac
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Structural Confirmation
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. ¹H NMR provides information about the hydrogen atoms, ¹³C NMR about the carbon skeleton, and ¹⁹F NMR about the fluorine atom present in this compound.
¹H NMR Spectroscopy: Proton NMR data for this compound, specifically ethyl 2-(2-fluoro-4-biphenylyl)propionate, has been reported in CDCl₃. The spectrum typically shows characteristic signals for the ethyl ester group, the chiral center, and the aromatic protons. A representative ¹H NMR spectrum in CDCl₃ exhibits signals at approximately δ 1.2-1.3 ppm (triplet, 3H, -CH₂-CH₃), δ 1.5 ppm (doublet, 3H, >CH-CH₃), δ 3.7 ppm (quartet, 1H, >CH-CH₃), δ 4.0-4.5 ppm (multiplet, 2H, -O-CH₂-CH₃), and a complex multiplet between δ 7.1-7.6 ppm accounting for the eight aromatic protons niscpr.res.in. Another study reported a signal at δ 3.42 ppm (quartet, 1H, CH) assigned to the methyl group bonded to the chiral carbon in R-flurbiprofen ethyl ester researchgate.net.
¹³C NMR Spectroscopy: While specific ¹³C NMR data for this compound is less frequently detailed in the provided literature compared to ¹H NMR, ¹³C NMR is a standard technique used for confirming the carbon backbone. General ¹³C NMR data for flurbiprofen itself has been reported, providing insights into the chemical shifts of its various carbon atoms units.itchemicalbook.comspectrabase.com.
¹⁹F NMR Spectroscopy: The presence of a fluorine atom in flurbiprofen and its derivatives makes ¹⁹F NMR a valuable technique. It can confirm the presence and environment of the fluorine atom. While ¹⁹F NMR has been used for flurbiprofen in various contexts, including anisotropic media for enantiomeric analysis nih.gov, specific ¹⁹F NMR data for this compound is not extensively detailed in the provided search results.
Table 5.2.1: ¹H NMR Data for this compound
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes | Source |
| -CH₂-CH₃ (ethyl) | 1.2-1.3 | t | 3H | Ethyl group | niscpr.res.in |
| >CH-CH₃ (ester) | 1.5 | d | 3H | Methyl group adjacent to chiral center | niscpr.res.in |
| >CH-CH₃ (ester) | 3.7 | q | 1H | Methine proton adjacent to chiral center | niscpr.res.in |
| -O-CH₂-CH₃ (ethyl) | 4.0-4.5 | m | 2H | Methylene group of the ethyl ester | niscpr.res.in |
| Aromatic protons | 7.1-7.6 | m | 8H | Protons on the biphenyl ring system | niscpr.res.in |
| CH bonded to chiral carbon | 3.42 | q | 1H | Methyl bonded to chiral carbon (R-enantiomer) | researchgate.net |
Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
IR and FT-IR spectroscopy are employed to identify the characteristic functional groups present in this compound by detecting the absorption of infrared radiation at specific frequencies.
The presence of the ester carbonyl group (C=O) in this compound is typically indicated by a strong absorption band around 1731.96 cm⁻¹ niscpr.res.in. For the parent flurbiprofen (which has a carboxylic acid group), the carbonyl stretching vibration appears around 1693-1695 cm⁻¹ sifisheriessciences.combioline.org.brresearchmap.jpresearchgate.net.
The carbon-fluorine (C-F) stretching vibration, characteristic of the fluorinated biphenyl moiety, is observed in the region of 1215.6 cm⁻¹ to 1261.21 cm⁻¹ sifisheriessciences.comresearchgate.netdypvp.edu.in.
Bands associated with methyl groups (-CH₃) are also typically present, often around 1413 cm⁻¹ sifisheriessciences.comdypvp.edu.in.
The broad absorption band in the range of 2500–3300 cm⁻¹ is characteristic of hydrogen bonding involving the carboxylic acid group in flurbiprofen, but this band would be absent or significantly altered in the ester form of this compound, which lacks the free acidic proton bioline.org.brresearchgate.net.
Table 5.2.2: Characteristic IR/FT-IR Absorption Bands for this compound and Related Compounds
| Functional Group/Bond | Wavenumber (cm⁻¹) | Assignment | Source(s) |
| C=O (Ester) | 1731.96 | Carbonyl stretching | niscpr.res.in |
| C=O (Carboxylic Acid) | 1693-1695 | Carbonyl stretching | sifisheriessciences.combioline.org.brresearchmap.jpresearchgate.net |
| C-F | 1215.6-1261.21 | C-F stretching | sifisheriessciences.comresearchgate.netdypvp.edu.in |
| CH₃ | 1413 | CH₃ bending | sifisheriessciences.comdypvp.edu.in |
| O-H (Hydrogen Bonding) | 2500–3300 (broad) | Hydrogen bonding | bioline.org.brresearchgate.net |
Mass Spectrometry (MS and ESI-MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry techniques, including Electrospray Ionization Mass Spectrometry (ESI-MS), are vital for determining the molecular weight and providing information about the fragmentation patterns of this compound.
The molecular formula of flurbiprofen is C₁₅H₁₃FO₂, with a corresponding exact mass of 244.08996 massbank.eu. While direct mass spectral data for this compound (C₁₇H₁₇FO₂) is not explicitly detailed with a specific exact mass in the provided snippets, its molecular weight would be approximately 272.31 g/mol .
Reported mass spectral data for flurbiprofen itself shows a molecular ion (M⁺) around m/z 243-244 massbank.eu. Key fragment ions observed for flurbiprofen include m/z 199, 243, 244, 289, and 487 massbank.eu.
In ESI-MS analysis, molecular ions such as [M+H]⁺ or [M-H]⁻ are typically observed. For derivatized flurbiprofen, molecular ions at m/z 398.3 have been reported researchgate.net. Fragmentation patterns can involve the cleavage of the ester bond, loss of alkyl groups, and fragmentation of the biphenyl system. For instance, a transition of m/z 243.2 → 199.2 in negative ion mode has been used for flurbiprofen quantification researchgate.net.
Table 5.2.3: Mass Spectrometry Data for Flurbiprofen (as a reference for this compound)
| Ion Type/Fragment | m/z Value | Assignment/Description | Context/Mode | Source(s) |
| Molecular Ion (M⁺) | ~243-244 | Molecular ion | EI-MS | massbank.eu |
| Fragment | 199 | Key fragment | EI-MS | massbank.eu |
| Fragment | 243 | Key fragment | EI-MS | massbank.eu |
| Fragment | 289 | Key fragment | EI-MS | massbank.eu |
| Fragment | 487 | Key fragment | EI-MS | massbank.eu |
| [M+H]⁺ | ~398.3 | Molecular ion | Derivatized | researchgate.net |
| Fragment | 270.1 | Fragment of deriv. | Derivatized | researchgate.net |
| Precursor → Product | 243.2 → 199.2 | Flurbiprofen | Negative ion mode | researchgate.net |
Ultraviolet-Visible (UV-Vis) Spectrophotometry for Quantification
UV-Vis spectrophotometry is a widely used quantitative technique that measures the absorption of ultraviolet and visible light by a sample. It is particularly useful for determining the concentration of this compound in solutions.
The λmax (wavelength of maximum absorbance) for this compound has been reported to be approximately 247 nm in methanol niscpr.res.in.
Similar UV-Vis absorption maxima around 247-249 nm have been observed for flurbiprofen in various solvents, including methanol, ethanol (B145695), and phosphate buffers sifisheriessciences.comdypvp.edu.inugr.esnih.govmathewsopenaccess.comptfarm.plpillbuys.com. This consistent absorption profile allows for reliable quantification using UV-Vis spectrophotometry, often employed in dissolution studies and content uniformity testing.
Preclinical Metabolic Fate and Biotransformation Studies of Ethyl Flurbiprofen and Analogs
In Vitro Metabolic Pathway Elucidation
The in vitro elucidation of metabolic pathways for ethyl flurbiprofen (B1673479) and its parent compound, flurbiprofen, involves studying enzymatic hydrolysis and oxidative transformations. These studies are essential for understanding how the prodrug is activated and how the active drug is subsequently processed.
Enzymatic Hydrolysis of Ester Bonds in Simulated Biological Fluids
Ethyl flurbiprofen, as an ester prodrug, is designed to undergo hydrolysis to release the active flurbiprofen molecule. This hydrolysis is typically mediated by esterases present in biological fluids. Studies have investigated the stability and hydrolysis rates of flurbiprofen ester prodrugs in various simulated biological fluids and human plasma.
For instance, ethyl esters of flurbiprofen conjugated with basic amino acids, such as L-arginine and L-lysine, have been synthesized and evaluated. These prodrugs demonstrated susceptibility to enzymatic hydrolysis by enzymes like trypsin, carboxypeptidase B (CPB), and carboxypeptidase Y (CPY) nih.gov. Trypsin hydrolyzed the ester bonds of racemic flurbiprofen-basic amino acid ethyl esters at rates significantly higher than a specific substrate for trypsin, indicating efficient cleavage nih.gov. Furthermore, studies on flurbiprofen-amino acid ethyl esters indicated that (R)-flurbiprofen was released faster than (S)-flurbiprofen by CPB or CPY from certain derivatives nih.gov.
Other research has shown that flurbiprofen prodrugs prepared with ethyl esters, including those with amino acids like arginine, lysine, and p-guanidino-L-phenylalanine, exhibited encouraging hydrolysis rates in simulated intestinal fluid (SIF) at pH 7.4 and in 80% human plasma openmedicinalchemistryjournal.comresearchgate.net. These prodrugs showed satisfactory hydrolysis in SIF, with drug regeneration ranging from 14% to 63%, and even higher regeneration (63% to 93%) in human plasma researchgate.netscielo.br. Notably, none of these prodrugs showed significant hydrolysis in simulated gastric fluid (SGF) at pH 1.2, suggesting stability in the stomach environment before reaching the intestine scielo.br. The hydrolysis of these prodrugs generally followed first-order kinetics researchgate.netscielo.br.
Table 1: Enzymatic Hydrolysis of Flurbiprofen Prodrugs in Simulated Biological Fluids and Plasma
| Prodrug Type (Flurbiprofen Derivative) | Hydrolysis Medium | Enzyme/Condition | % Drug Regeneration (Approx.) | Kinetic Order | Reference |
| Ethyl ester of L-arginine | Simulated Intestinal Fluid (SIF) | pH 7.4 | 14-63% | First-order | scielo.br |
| Ethyl ester of L-lysine | Simulated Intestinal Fluid (SIF) | pH 7.4 | 14-63% | First-order | scielo.br |
| Ethyl ester of p-guanidino-L-phenylalanine | Simulated Intestinal Fluid (SIF) | pH 7.4 | 14-63% | First-order | scielo.br |
| Ethyl ester of L-arginine | 80% Human Plasma | pH 7.4 | 63-93% | First-order | scielo.br |
| Ethyl ester of L-lysine | 80% Human Plasma | pH 7.4 | 63-93% | First-order | scielo.br |
| Ethyl ester of p-guanidino-L-phenylalanine | 80% Human Plasma | pH 7.4 | 63-93% | First-order | scielo.br |
| Flurbiprofen-basic amino acid ethyl esters | In vitro | Trypsin | High hydrolysis rates | N/A | nih.gov |
| Flurbiprofen-basic amino acid ethyl esters | In vitro | Carboxypeptidase B (CPB) / Carboxypeptidase Y (CPY) | (R)-FP released faster than (S)-FP | N/A | nih.gov |
Oxidative Metabolite Formation Studies
Flurbiprofen, once released from its ethyl ester prodrug, undergoes oxidative metabolism primarily in the liver, mediated by the cytochrome P450 (CYP) enzyme system. Extensive in vitro studies have identified the major oxidative metabolites. The predominant pathway involves hydroxylation of the biphenyl (B1667301) ring system.
The major oxidative metabolite of flurbiprofen is 4'-hydroxyflurbiprofen (B17815) wjpmr.compharmgkb.orgnih.govasm.orgnih.govplos.orgresearchgate.netcapes.gov.br. This transformation is catalyzed by the hepatic cytochrome P450 enzyme, specifically CYP2C9 , which has been shown to be the sole major enzyme involved in this hydroxylation at physiological concentrations wjpmr.compharmgkb.orgnih.govplos.org. Other identified oxidative metabolites include 3',4'-dihydroxyflurbiprofen and 3'-hydroxy-4'-methoxyflurbiprofen (B1219172) wjpmr.compharmgkb.orgnih.govasm.orgcapes.gov.br. These findings suggest that flurbiprofen can serve as a useful probe drug for studying CYP2C9 activity due to the specific involvement of this isoform in its metabolism nih.govplos.org.
Table 2: Major Oxidative Metabolites of Flurbiprofen and Key Enzymes
| Metabolite Name | Transformation Type | Primary Enzyme(s) Involved | Key References |
| 4'-hydroxyflurbiprofen | Hydroxylation | CYP2C9 | wjpmr.compharmgkb.orgnih.govasm.orgnih.govplos.orgresearchgate.netcapes.gov.br |
| 3',4'-dihydroxyflurbiprofen | Dihydroxylation | CYP (unspecified) | wjpmr.compharmgkb.orgnih.govasm.orgcapes.gov.br |
| 3'-hydroxy-4'-methoxyflurbiprofen | Hydroxylation/Methoxy-lation | CYP (unspecified) | wjpmr.compharmgkb.orgnih.govasm.orgcapes.gov.br |
Microbial Biotransformation Models for Metabolite Generation (e.g., Cunninghamella species)
Microbial biotransformation offers a valuable alternative to traditional chemical synthesis and animal testing for generating drug metabolites. Certain microorganisms, particularly fungi like Cunninghamella species, have been established as effective models for predicting mammalian drug metabolism due to their possession of cytochrome P450 enzymes that catalyze similar oxidative reactions.
Studies investigating the biotransformation of flurbiprofen using Cunninghamella species, including Cunninghamella elegans and Cunninghamella blakesleeana, have demonstrated their ability to produce metabolites analogous to those found in mammalian systems nih.govasm.orgresearchgate.netmdpi.comresearchgate.netucd.ie. These fungi can catalyze mono- and dihydroxylation reactions on the flurbiprofen molecule. The major metabolite identified in these microbial systems is also 4'-hydroxyflurbiprofen , mirroring mammalian metabolism nih.govasm.orgresearchgate.netmdpi.comresearchgate.net. In addition to hydroxylated metabolites, Cunninghamella elegans DSM 1908 and C. blakesleeana DSM 1906 have been shown to produce phase II conjugated metabolites, specifically sulfated flurbiprofen , identified through deconjugation experiments nih.govresearchgate.net.
The use of Cunninghamella species is advantageous as it allows for the generation of potentially useful quantities of drug metabolic intermediates, which can serve as analytical standards and avoid the use of harsh chemical synthesis methods nih.gov. Research has also explored the impact of fluorine substitution on flurbiprofen analogs using C. elegans, finding that fluorine at the 4'-position rendered the analog stable to metabolism, while substitution at the 2'- or 3'-positions resulted in slower oxidation compared to the parent drug ucd.ie.
Table 3: Microbial Biotransformation of Flurbiprofen by Cunninghamella Species
| Microbial Species | Substrate | Identified Metabolites | Transformation Type(s) | Key References |
| Cunninghamella elegans DSM 1908 | Flurbiprofen | 4'-hydroxyflurbiprofen, 3',4'-dihydroxyflurbiprofen, 3'-hydroxy-4'-methoxyflurbiprofen, Sulfated flurbiprofen | Hydroxylation, Sulfation | nih.govasm.orgresearchgate.netmdpi.comresearchgate.netucd.ie |
| Cunninghamella blakesleeana DSM 1906 | Flurbiprofen | 4'-hydroxyflurbiprofen, Sulfated flurbiprofen | Hydroxylation, Sulfation | nih.govasm.orgresearchgate.net |
| Cunninghamella echinulata DSM 1905 | Flurbiprofen | Hydroxylated metabolites | Hydroxylation | nih.gov |
| Cunninghamella elegans (other strains) | Flurbiprofen | Hydroxylated and hydroxylated-methoxy metabolites | Hydroxylation, Methoxy-lation | nih.gov |
Metabolite Identification and Structural Characterization from Biotransformation Studies
The identification and structural characterization of metabolites derived from the biotransformation of this compound and flurbiprofen are crucial for understanding metabolic pathways and ensuring the safety and efficacy of the drug. A combination of advanced analytical techniques is employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) and ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy are primary tools used to detect and characterize the fluorinated metabolites of flurbiprofen nih.govasm.orgresearchgate.net. GC-MS, often after derivatization (e.g., silylation), allows for the separation and identification of metabolites based on their mass-to-charge ratio and fragmentation patterns nih.govasm.org. ¹⁹F NMR is particularly useful for analyzing compounds containing fluorine, such as flurbiprofen and its metabolites, providing information about the chemical environment of the fluorine atom and confirming structural integrity or changes nih.govasm.orgucd.ie.
High-Pressure Liquid Chromatography (HPLC), including preparative HPLC, is utilized for isolating specific metabolites from complex mixtures for further structural analysis nih.govasm.orgresearchgate.net. For instance, the major metabolite, 4'-hydroxyflurbiprofen, has been successfully isolated using preparative reversed-phase HPLC nih.gov.
Studies have identified several metabolites in various species, including:
4'-hydroxyflurbiprofen : The most abundant oxidative metabolite wjpmr.compharmgkb.orgnih.govasm.orgnih.govplos.orgresearchgate.netcapes.gov.br.
3',4'-dihydroxyflurbiprofen : A dihydroxylated metabolite wjpmr.compharmgkb.orgnih.govasm.orgcapes.gov.br.
3'-hydroxy-4'-methoxyflurbiprofen : A hydroxylated and methoxylated metabolite wjpmr.compharmgkb.orgnih.govasm.orgcapes.gov.br.
Sulfated flurbiprofen : A phase II conjugated metabolite identified in microbial systems nih.govresearchgate.net.
Glucuronide conjugates : Also reported as phase II metabolites in mammalian systems wjpmr.compharmgkb.org.
These identified metabolites, along with their structural characterization, provide a comprehensive profile of how this compound and flurbiprofen are processed in biological systems.
Compound List:
this compound
Flurbiprofen (FP)
4'-hydroxyflurbiprofen
3',4'-dihydroxyflurbiprofen
3'-hydroxy-4'-methoxyflurbiprofen
Sulfated flurbiprofen
Glucuronide conjugates of flurbiprofen
Flurbiprofen-basic amino acid ethyl esters
Flurbiprofen L-arginine ethyl ester
Flurbiprofen L-lysine ethyl ester
Flurbiprofen p-guanidino-L-phenylalanine ethyl ester
Future Directions and Emerging Research Avenues for Ethyl Flurbiprofen
Development of Next-Generation Derivatives with Modulated Selectivity and Potency
The primary mechanism of flurbiprofen (B1673479) involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the synthesis of prostaglandins that mediate inflammation and pain. nih.gov However, the clinical utility of traditional NSAIDs can be hampered by their gastrointestinal side effects, largely attributed to the inhibition of the COX-1 isoform. nih.gov A significant research focus is therefore on the strategic design of novel flurbiprofen derivatives with fine-tuned selectivity towards the COX-2 enzyme, which is predominantly expressed at sites of inflammation.
By chemically modifying the core flurbiprofen structure, scientists aim to create next-generation compounds with an optimized balance of potency and selectivity. nih.govresearchgate.net The conversion of flurbiprofen's carboxyl group into various amides, for instance, has been shown to yield derivatives with significantly higher activity compared to the parent drug. nih.gov These structural modifications can enhance the molecule's interaction with the active site of the COX-2 enzyme, leading to improved inhibitory action. researchgate.netmdpi.com
Another innovative approach involves the creation of nitrosylated flurbiprofen derivatives, such as HCT1026. This modification was initially intended to reduce gastrointestinal toxicity, but unexpectedly conferred additional cytokine-inhibitory properties, representing a novel class of anti-inflammatory compounds. nih.gov Such research underscores the potential of synthetic modifications to not only enhance existing mechanisms but also to introduce entirely new pharmacological activities. nih.gov
Table 1: Examples of Flurbiprofen Derivatives and Their Investigated Properties
| Derivative Type | Modification Strategy | Primary Goal | Observed Outcome | Reference |
|---|---|---|---|---|
| Amide Derivatives | Conversion of the carboxyl group to various amides. | Enhance anti-inflammatory activity and potentially reduce GI side effects. | Exhibited significantly higher activity compared to flurbiprofen. | nih.gov |
| Nitrosylated Derivatives (e.g., HCT1026) | Addition of a nitric oxide-donating moiety. | Reduce gastrointestinal toxicity. | Gained unexpected cytokine-inhibitory properties independent of COX inhibition. | nih.gov |
| Ester Derivatives | Esterification of the carboxylic acid group (as in Ethyl Flurbiprofen). | Improve lipophilicity and potentially alter pharmacokinetic profile. | Can be a strategy for generating selective COX-2 inhibitors. | researchgate.net |
Integration of Advanced Delivery Technologies for Enhanced Pharmacological Control
To overcome the limitations of conventional drug administration, researchers are increasingly turning to advanced drug delivery systems. For this compound and its parent compound, these technologies promise to enhance therapeutic efficacy by enabling sustained release and targeted delivery. researchgate.netmdpi.com Nanoparticle-based systems are at the forefront of this research.
Polymeric nanoparticles have been developed to encapsulate flurbiprofen, achieving a sustained release of the drug for up to 12 hours. researchgate.netbohrium.com This approach not only helps in maintaining therapeutic drug levels over a longer period but also improves patient compliance by reducing dosing frequency. researchgate.net Another sophisticated strategy involves the use of biomimetic nanoparticles, such as hyaluronic acid-coated bovine serum albumin nanoparticles. These carriers can actively target inflamed joints, showing an extended-release profile of up to six days and a significant reduction in joint swelling in preclinical models. mdpi.com
Metal-Organic Frameworks (MOFs) represent another promising platform for the controlled delivery of flurbiprofen. nih.gov These materials possess high loading capacities and can be engineered for slow drug release. Studies have shown that iron-based MOFs can effectively encapsulate flurbiprofen, with release profiles extending over two days, highlighting their potential for developing controlled-release formulations. nih.gov
Table 2: Advanced Delivery Systems for Flurbiprofen
| Delivery System | Key Features | Reported Outcome for Flurbiprofen | Reference |
|---|---|---|---|
| Polymeric Nanoparticles | Sustained drug release, improved therapeutic efficacy. | Sustained release for up to 12 hours, enhanced permeation. | researchgate.netbohrium.com |
| Biomimetic Nanoparticles (HA-BSA NPs) | Active drug targeting to inflamed joints, extended release. | In-vitro extended release up to 6 days, significant reduction in joint swelling. | mdpi.com |
| Metal-Organic Frameworks (MOFs) | High drug loading capacity, slow and controlled release. | Loading capacities up to 46%, with total release over 2 days. | nih.gov |
| Polylactide (PLA) Nanoparticles | Ability to cross the blood-brain barrier (BBB). | Facilitated transport across an in vitro BBB model. | researchgate.net |
Exploration of Novel Pharmacological Targets Beyond Traditional Mechanisms
While COX inhibition remains the cornerstone of flurbiprofen's action, emerging research is unveiling novel pharmacological targets that could pave the way for new therapeutic applications. This expansion beyond traditional mechanisms is a critical area of investigation.
One of the most compelling findings is the activity of certain flurbiprofen derivatives against cytokine-induced signaling. The nitrosylated derivative HCT1026, for example, inhibits the effects of Receptor Activator of Nuclear Factor kappa B Ligand (RANKL), a key mediator in bone resorption. nih.gov This compound was found to inhibit RANKL-induced activation of the NF-κB and ERK pathways, a mechanism distinct from its parent compound, flurbiprofen. nih.gov This discovery suggests that derivatives of this compound could be developed as a novel class of anti-inflammatory agents that target specific inflammatory signaling cascades. nih.gov
Furthermore, flurbiprofen and its derivatives are being explored for their potential in neurodegenerative diseases, such as Alzheimer's disease. mdpi.com Research has shown that these compounds can act as γ-secretase modulators (GSMs). mdpi.com By allosterically modulating this enzyme complex, they can selectively decrease the production of the toxic amyloid-β42 (Aβ42) peptide, a key event in Alzheimer's pathology, without affecting other essential signaling pathways. researchgate.netmdpi.com The development of new lipophilic derivatives aims to improve brain penetration and enhance this Aβ42-lowering activity. mdpi.com
Application of Green Chemistry Principles in Synthetic Route Optimization
The pharmaceutical industry is increasingly adopting the principles of green chemistry to develop more sustainable and environmentally friendly manufacturing processes. jddhs.com These principles focus on waste prevention, maximizing atom economy, using less hazardous substances, and improving energy efficiency. jddhs.comccchwc.edu.hk The synthesis of this compound and other NSAIDs is an area ripe for such optimization.
Traditional multi-step syntheses of NSAIDs like ibuprofen have been shown to have low atom economy, generating significant waste. ccchwc.edu.hk In contrast, modern, greener synthetic routes are being developed that are more efficient and produce fewer byproducts. For flurbiprofen, a patented method describes a three-step synthesis that is simple, uses widely available raw materials, and produces only inorganic salts and carbon dioxide as byproducts, aligning with green chemistry requirements. google.com
The core tenets of green chemistry applicable to this compound synthesis include:
Waste Prevention: Designing synthetic pathways that minimize the generation of waste products. ccchwc.edu.hk
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ccchwc.edu.hk
Use of Catalysis: Employing catalytic reagents in place of stoichiometric reagents to increase selectivity, reduce energy consumption, and allow for catalyst recovery and reuse. jddhs.comccchwc.edu.hk
Safer Solvents: Reducing the use of volatile and toxic organic solvents or replacing them with greener alternatives like bio-based solvents. jddhs.com
By redesigning the synthetic routes for this compound, manufacturers can reduce the environmental footprint, lower costs, and enhance the safety of the production process.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of medicinal chemistry by accelerating the early stages of drug discovery and development. mdpi.comijprajournal.com These computational tools can analyze vast datasets to identify promising drug candidates, predict their properties, and guide the design of novel molecules with desired therapeutic profiles. semanticscholar.org
For this compound, AI and ML can be applied in several key areas:
Virtual Screening: ML algorithms can computationally screen large libraries of virtual compounds to identify novel flurbiprofen derivatives with a high probability of binding to specific targets, such as COX-2 or novel targets like γ-secretase. semanticscholar.orgresearchgate.net
Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity and physicochemical properties of new derivatives before they are synthesized. researchgate.net This allows researchers to prioritize the most promising candidates for laboratory testing, saving time and resources. semanticscholar.org
De Novo Drug Design: Deep learning methods, such as generative adversarial networks (GANs), can generate entirely new molecular structures that are optimized for a specific therapeutic profile, such as high potency, improved selectivity, or better pharmacokinetic properties. mdpi.com
Formulation Design: AI can also aid in the development of advanced drug delivery systems by predicting drug stability and optimizing the properties of nanocarriers to enhance drug targeting and release profiles. ijprajournal.com
By integrating these powerful computational approaches, researchers can navigate the vast chemical space more efficiently, leading to the faster discovery and development of next-generation this compound derivatives with superior therapeutic properties. mdpi.com
Q & A
Q. What are the methodological considerations for synthesizing Ethyl Flurbiprofen enantiomers with high enantioselectivity?
this compound synthesis can be optimized via enzymatic or chemical routes. For enantioselective synthesis, lipase-catalyzed esterification in ionic liquids or arylmalonate decarboxylase-mediated decarboxylation (e.g., using Bordetella bronchiseptica AMDase) achieves high enantiomeric excess . Chemical synthesis involves nucleophilic substitution of fluoronitrobenzene with α-substituted alkyl nitriles under anhydrous, aprotic conditions, followed by nitro reduction and Gomberg-Bachmann arylation . Method selection depends on purity requirements, scalability, and downstream applications.
Q. How can UV/Vis spectrophotometry be validated for quantifying this compound in pharmaceutical formulations?
A validated stability-indicating UV method involves:
- Linearity testing (e.g., 2–20 µg/mL range with R² > 0.999).
- Forced degradation studies (acid/base hydrolysis, oxidation) to confirm specificity.
- Precision assessment via intraday/interday relative standard deviation (<2%).
- Accuracy determination through recovery studies (98–102%) . For dissociation constant (pKa) analysis, pH-metric titrations coupled with computational modeling ensure robust quantification .
Q. What preformulation parameters are critical for ensuring this compound stability in solid dosage forms?
Key parameters include:
- Compatibility studies : FTIR spectroscopy to detect drug-excipient interactions (e.g., hydrogen bonding with cellulose derivatives).
- Powder density : Carr’s index <15% ensures flowability.
- Dissolution kinetics : USP Apparatus II (paddle method) with sink conditions, validated against Higuchi or Korsmeyer-Peppas models .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize this compound-loaded nanoparticle formulations?
A 3-factor, 3-level factorial design evaluates variables like drug-lipid ratio (1:1–1:3) and sonication time (5–15 min). Dependent variables (particle size, entrapment efficiency) are modeled using quadratic equations:
For example, glyceryl monostearate (GMS)-based SLNs achieve optimal entrapment (~85%) at 1:2 drug-lipid ratio and 7.5 min sonication .
Q. What experimental strategies resolve contradictions in diffusion kinetics data for this compound microparticles?
In ethyl cellulose microparticles, diffusion rate constants (Kh) initially increase with polymer ratios (1:0.5 to 1:2) but plateau at 1:3. This nonlinearity suggests polymer saturation or altered porosity. To address this:
Q. How does density functional theory (DFT) validate hydrogen-bonding interactions in this compound co-crystals?
Co-crystallization with salicylamide (1:1 molar ratio) in ethyl acetate/tetrahydrofuran yields single crystals. DFT optimizes geometries of π-π stacking and O–H···N hydrogen bonds, with calculated bond lengths/angles aligning with X-ray diffraction data (<0.1 Å deviation). This confirms thermodynamic stability and guides co-former selection .
Q. What ethical and methodological protocols apply to human studies involving this compound?
- Participant selection : Clear inclusion/exclusion criteria (e.g., age, renal function) to minimize confounding variables.
- Informed consent : Disclose risks (gastrointestinal/renal toxicity) and withdrawal rights.
- Data confidentiality : Anonymize pharmacokinetic data (e.g., Cmax, AUC) using coding systems .
Data Interpretation & Contradictions
Q. Why do dissolution profiles of this compound formulations sometimes deviate from theoretical models?
Non-Fickian release (n > 0.45 in Korsmeyer-Peppas model) may arise from:
- Polymer swelling (e.g., ethyl cellulose hydration).
- API polymorphism (e.g., metastable crystalline forms).
- Batch-to-batch variability in microparticle size distribution .
Q. How should researchers handle discrepancies in impurity profiling during stability studies?
Use pharmacopeial reference standards (e.g., EP Impurity A, C) for HPLC calibration. Forced degradation under ICH Q1A conditions identifies degradation pathways (e.g., hydrolysis of ester groups in this compound propylene glycol esters) .
Methodological Resources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
